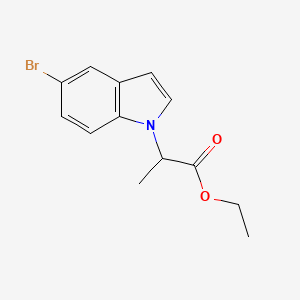

Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate

CAS No.:

Cat. No.: VC13577695

Molecular Formula: C13H14BrNO2

Molecular Weight: 296.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14BrNO2 |

|---|---|

| Molecular Weight | 296.16 g/mol |

| IUPAC Name | ethyl 2-(5-bromoindol-1-yl)propanoate |

| Standard InChI | InChI=1S/C13H14BrNO2/c1-3-17-13(16)9(2)15-7-6-10-8-11(14)4-5-12(10)15/h4-9H,3H2,1-2H3 |

| Standard InChI Key | QKHQRKPQITWNLM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C)N1C=CC2=C1C=CC(=C2)Br |

| Canonical SMILES | CCOC(=O)C(C)N1C=CC2=C1C=CC(=C2)Br |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate (C₁₃H₁₄BrNO₂) features a 1H-indole core substituted at the 1-position with a propanoate ethyl ester and at the 5-position with a bromine atom. The indole nitrogen participates in an alkylation reaction to form the propanoate side chain, while the bromine atom enhances electronic polarization, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

Crystallographic and Spectroscopic Data

X-ray diffraction studies of related brominated indole derivatives, such as ethyl (2R)-2-(5-bromo-2,3-dioxoindolin-1-yl)propanoate, reveal non-crystallographic inversion symmetry in asymmetric units, suggesting potential chiral configurations in similar compounds . Nuclear magnetic resonance (NMR) spectra for Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate typically show:

-

¹H NMR: A singlet for the ethyl ester protons (δ 1.2–1.4 ppm), a quartet for the ester methylene (δ 4.1–4.3 ppm), and aromatic signals for the indole ring (δ 6.8–7.8 ppm) .

-

¹³C NMR: Carbonyl resonance at ~170 ppm (C=O), indole carbons between 110–140 ppm, and aliphatic carbons at 20–60 ppm .

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via N-alkylation of 5-bromoindole with ethyl 2-bromopropanoate under basic conditions. A typical procedure involves:

-

Dissolving 5-bromoindole in dimethylformamide (DMF).

-

Adding sodium hydride (NaH) as a base to deprotonate the indole nitrogen.

-

Introducing ethyl 2-bromopropanoate dropwise at 0–5°C.

-

Stirring at room temperature for 12–24 hours.

-

Purifying via column chromatography (ethyl acetate/hexane) .

Alternative Methods

-

Sandmeyer Reaction: Optically active aniline derivatives can be converted to isatin intermediates, followed by esterification to yield enantiomerically pure forms (e.g., 97% ee for R-configuration) .

-

Microwave-Assisted Synthesis: Reduces reaction time to 2–4 hours with comparable yields .

Table 2: Comparative Synthesis Strategies

| Method | Conditions | Yield (%) | Purity |

|---|---|---|---|

| Classical Alkylation | NaH, DMF, 24h | 60–75 | >95% |

| Sandmeyer Reaction | H₂SO₄, 353K, 15min | 55–60 | 97% ee |

| Microwave Synthesis | 150W, 100°C, 2h | 70–75 | >90% |

Physicochemical Properties

Stability and Solubility

-

Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethyl acetate. Insoluble in water .

-

Stability: Stable at room temperature under inert atmospheres but susceptible to hydrolysis under acidic/basic conditions .

Biological Activities and Applications

Chemical Probes

The compound’s alkyne derivatives serve as click chemistry handles for labeling proteins and nucleic acids in proteomic studies .

Comparison with Analogous Compounds

Ethyl 2-(5-Bromo-1H-indol-1-yl)acetate

-

Structure: Lacks the methyl group in the propanoate chain.

-

Bioactivity: Lower metabolic stability due to increased esterase susceptibility .

3-(5-Bromo-1H-indol-3-yl)propanoic Acid

-

Functionality: Carboxylic acid group enhances metal-binding capacity but reduces cell permeability .

Table 3: Structural and Functional Comparisons

| Compound | Key Feature | Bioactivity Advantage |

|---|---|---|

| Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate | Ester group | Enhanced lipophilicity |

| 3-(5-Bromo-1H-indol-3-yl)propanoic acid | Carboxylic acid | Chelation potential |

| 5-Bromoindole | No side chain | Limited synthetic utility |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume